Superior Reactivity for Coagulation Proteases: Z-Gly-Arg-Thiobenzyl Ester as the Optimal Substrate for Thrombin, Factor Xa, and Factor XIa
In a comprehensive active-site mapping study of seven coagulation proteases, Z-Gly-Arg-thiobenzyl ester (Z-Gly-Arg-SCH₂C₆H₅) was identified as the single best substrate for bovine thrombin, Factor Xa, and Factor XIa among all tested amino acid and peptide thioesters [1]. For thrombin, substrates with a Pro residue at the P2 position were also effective, but Z-Gly-Arg-thiobenzyl ester remained the most reactive [1]. For Factor Xa, the compound's reactivity is consistent with the natural Gly-Arg sequence found at the enzyme's cleavage site in prothrombin [1]. While the abstract does not provide absolute kcat/Km values for this compound against these enzymes, it states that the kcat/Km values for the best thioester substrates were higher than those previously reported for most of these enzymes [1].
| Evidence Dimension | Substrate Reactivity (kcat/Km) and Enzyme Preference |
|---|---|
| Target Compound Data | Z-Gly-Arg-thiobenzyl ester (Z-Gly-Arg-SCH₂C₆H₅) |
| Comparator Or Baseline | Other dipeptide thioesters with varying P2 residues (e.g., Pro, Phe, Trp, Ala) and extended peptide thioesters. |
| Quantified Difference | The target compound was the most reactive for thrombin, Factor Xa, and Factor XIa. Substrates with Pro, Phe, or Trp at P2 were less effective for these enzymes, and extension of the peptide chain beyond P2 did not improve hydrolysis [1]. |
| Conditions | Enzymatic hydrolysis measured at pH 7.5 in the presence of 4,4'-dithiodipyridine to detect free thiol [1]. |
Why This Matters
This compound offers a unique combination of high reactivity and optimal sequence recognition for three critical coagulation proteases, making it a versatile and preferred choice for developing sensitive, specific assays for these enzymes.
- [1] McRae, B. J., Kurachi, K., Heimark, R. L., Fujikawa, K., Davie, E. W., & Powers, J. C. (1981). Mapping the active sites of bovine thrombin, factor IXa, factor Xa, factor XIa, factor XIIa, plasma kallikrein, and trypsin with amino acid and peptide thioesters: development of new sensitive substrates. Biochemistry, 20(25), 7196–7206. View Source
